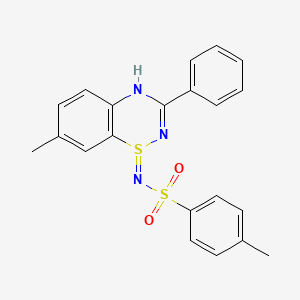
3-(1H-1,2,3-benzotriazol-1-yl)-N'-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrazide with 5-bromo-2-hydroxy-3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-benzotriazol-1-yl)acetone
- 2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-hydroxybenzylidene)acetohydrazide
- 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile
Uniqueness
3-(1H-1,2,3-benzotriazol-1-yl)-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}propanohydrazide is unique due to the presence of both a benzotriazole moiety and a nitrobenzylidene group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H13BrN6O4 |
|---|---|
Molecular Weight |
433.22 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H13BrN6O4/c17-11-7-10(16(25)14(8-11)23(26)27)9-18-20-15(24)5-6-22-13-4-2-1-3-12(13)19-21-22/h1-4,7-9,25H,5-6H2,(H,20,24)/b18-9+ |
InChI Key |
YEWADQWEHNKTRP-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B13379315.png)
![(5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379318.png)

![1-(3-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13379327.png)
![5-(3-Methylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B13379332.png)
![[(3-acetyl-6-bromo-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetonitrile](/img/structure/B13379340.png)
![ethyl 2-[(4-fluorophenyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13379350.png)
![2-[(3-Chloro-2-methylphenyl)imino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B13379359.png)
![2-hydroxy-3-methoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13379366.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitrobenzylidene}propanohydrazide](/img/structure/B13379372.png)
![5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B13379384.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13379395.png)

![N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B13379405.png)
